3-Pyrazolidinone hydrochloride

Description

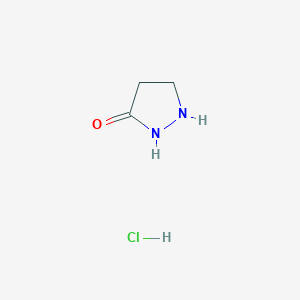

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrazolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYWTXQRYXYRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNNC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369983 | |

| Record name | 3-Pyrazolidinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1752-88-1 | |

| Record name | 3-Pyrazolidinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Pyrazolidinone Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyrazolidinone hydrochloride is a heterocyclic organic compound with a pyrazolidinone core structure. This guide provides an in-depth technical overview of its chemical properties, synthesis, and potential applications, with a focus on its role in pharmaceutical research and development. The document includes detailed experimental protocols, summarized quantitative data, and visualizations of relevant biological pathways to serve as a comprehensive resource for professionals in the field.

Chemical Properties and Identification

This compound is a white to off-white crystalline solid.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various research and formulation purposes.[1] It is soluble in water and alcohol.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | Pyrazolidin-3-one hydrochloride, 4,5-dihydro-1H-pyrazol-3-ol hydrochloride | [2] |

| CAS Number | 1752-88-1 | [2] |

| Molecular Formula | C₃H₇ClN₂O | [2] |

| Molecular Weight | 122.55 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in water and alcohol | [2] |

| InChI | InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H | [2] |

| SMILES | C1CNNC1=O.Cl | [2] |

Synthesis of this compound

The synthesis of 3-pyrazolidinones is most commonly achieved through the reaction of an α,β-unsaturated ester with hydrazine hydrate.[3] The following is a representative protocol for the synthesis of 3-Pyrazolidinone from ethyl acrylate and hydrazine, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of 3-Pyrazolidinone

Materials:

-

Ethyl acrylate

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acrylate in ethanol.

-

Slowly add hydrazine hydrate to the solution at room temperature with continuous stirring.

-

After the initial reaction has subsided, heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting crude 3-pyrazolidinone can be purified by recrystallization from a suitable solvent.

Conversion to this compound

-

Dissolve the purified 3-pyrazolidinone in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methylene protons of the pyrazolidinone ring, and a broad signal for the N-H protons. |

| ¹³C NMR | Signals for the carbonyl carbon and the two methylene carbons in the ring. |

| IR (Infrared) Spectroscopy | A strong absorption band for the C=O (amide) stretch (around 1650-1700 cm⁻¹). A broad absorption for the N-H stretch (around 3200-3400 cm⁻¹). C-H stretching bands (around 2850-3000 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (m/z = 86.05) and fragmentation patterns characteristic of the pyrazolidinone ring. |

Note: The exact chemical shifts and peak positions will be influenced by the solvent and the hydrochloride salt form.

Biological Activity and Mechanism of Action

Derivatives of 3-pyrazolidinone have garnered significant interest in drug development due to their potential anti-inflammatory, analgesic, and antipyretic properties.[1] The primary mechanism underlying these effects is believed to be the inhibition of enzymes involved in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[4]

Inhibition of Cyclooxygenase (COX)

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] 3-Pyrazolidinone derivatives can inhibit COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response.[6]

Inhibition of 5-Lipoxygenase (5-LOX)

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators.[7] Inhibition of 5-LOX by pyrazolidinone derivatives presents a complementary anti-inflammatory mechanism to COX inhibition.[7] The dual inhibition of both COX and LOX pathways is a desirable characteristic for anti-inflammatory drug candidates.

Caption: Inhibition of COX and 5-LOX pathways by this compound.

Experimental Protocols for Biological Assays

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of a compound.

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Fast rodents overnight with free access to water.

-

Administer the test compound (this compound) or vehicle control orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated group compared to the control group.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. The conversion of a substrate by the enzyme in the presence of a probe generates a fluorescent or colorimetric signal. The inhibition of this signal by the test compound is proportional to its inhibitory activity.

Procedure:

-

Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a suitable detection probe.

-

In a 96-well plate, add the enzyme, the test compound at various concentrations, and the probe.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence or absorbance at appropriate wavelengths over time using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for the In Vitro COX Inhibition Assay.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be harmful if swallowed or inhaled.[1] Store in a cool, dry place away from incompatible materials. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. Its ability to potentially inhibit both COX and 5-LOX pathways makes it an attractive candidate for further investigation. This guide provides a foundational resource for researchers to understand its properties, synthesis, and biological evaluation. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. CAS 1752-88-1: this compound | CymitQuimica [cymitquimica.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Pyrazolidinone Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of 3-Pyrazolidinone hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for understanding its fundamental characteristics.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that presents as a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, a favorable characteristic for pharmaceutical applications.[1] The compound is also soluble in alcohol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClN₂O | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| Melting Point | 211-212 °C | |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and alcohol | [1] |

| CAS Number | 1752-88-1 | [1] |

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of the 3-pyrazolidinone core involves the reaction of an α,β-unsaturated ester, such as ethyl acrylate, with hydrazine hydrate.[2] The resulting 3-pyrazolidinone can then be converted to its hydrochloride salt.

Experimental Workflow: Synthesis of this compound

Caption: A general workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acrylate in a suitable solvent such as ethanol.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate dropwise to the solution while stirring. The reaction is typically exothermic.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the cyclization reaction.

-

Isolation of 3-Pyrazolidinone: After cooling, the solvent is removed under reduced pressure. The resulting crude 3-pyrazolidinone can be isolated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield pure 3-pyrazolidinone.

-

Formation of Hydrochloride Salt: The purified 3-pyrazolidinone is dissolved in an inert solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

-

Isolation of Hydrochloride Salt: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Methods

A reverse-phase HPLC method can be developed for the analysis of this compound.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Due to the low volatility of this compound, derivatization is generally required for GC-MS analysis. Silylation is a common derivatization technique for compounds containing N-H and O-H functional groups.

Experimental Workflow: GC-MS Analysis with Derivatization

Caption: A typical workflow for the GC-MS analysis of this compound.

Methodology:

-

Sample Preparation: A known amount of the this compound sample is accurately weighed into a vial.

-

Derivatization: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the vial. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific duration to ensure complete derivatization.

-

GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to separate the components.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to obtain the mass spectrum of the derivatized analyte.

-

Spectral Data

Table 3: Expected ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 3.6 | Triplet | CH₂ adjacent to C=O |

| ~ 2.8 | Triplet | CH₂ adjacent to NH |

Table 4: Expected ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C=O (carbonyl carbon) |

| ~ 45 | CH₂ adjacent to NH |

| ~ 30 | CH₂ adjacent to C=O |

Table 5: Expected FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3400 (broad) | N-H and O-H (from HCl salt hydration) stretching |

| 2800-3000 | C-H stretching |

| ~1680 | C=O (amide I) stretching |

| ~1550 | N-H bending (amide II) |

Table 6: Expected Mass Spectrometry Data (EI of the free base)

| m/z | Interpretation |

| 86 | Molecular ion (M⁺) of the free base (C₃H₆N₂O) |

| 56 | Loss of CH₂=NH |

| 42 | Loss of HNCO |

Biological Activity and Signaling Pathway

Pyrazolidinone derivatives have been investigated for their potential anti-inflammatory and analgesic properties.[1] A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever.

Signaling Pathway: Inhibition of Prostaglandin Synthesis by COX Inhibition

Caption: The inhibitory effect of this compound on the prostaglandin synthesis pathway.

This pathway illustrates that by inhibiting the COX enzymes, this compound can potentially reduce the production of prostaglandins, thereby mitigating inflammation, pain, and fever. This mechanism is a cornerstone of the therapeutic action of many widely used anti-inflammatory drugs.

References

An In-depth Technical Guide to 3-Pyrazolidinone Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical entities is paramount. This guide provides a detailed overview of 3-Pyrazolidinone hydrochloride, covering its structure, properties, synthesis, and characterization.

Core Properties and Structure

This compound is a heterocyclic organic compound.[1][2] It is characterized by a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for pharmaceutical applications.[1] This compound is typically a white to off-white or pale yellow crystalline solid or powder and is soluble in water and alcohol.[1][2]

Chemical Structure

The structure of this compound consists of the pyrazolidinone ring protonated and associated with a chloride ion.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key identifiers and properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClN₂O | [1][3] |

| Molecular Weight | 122.55 g/mol | [3] |

| CAS Number | 1752-88-1 | [3] |

| Appearance | White to off-white or pale yellow powder/crystals | [1][2] |

| Solubility | Soluble in water and alcohol | [1] |

| IUPAC Name | pyrazolidin-3-one;hydrochloride | |

| InChI | InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H | [1] |

| SMILES | O=C1CCNN1.Cl | [2] |

Synthesis Protocol

A general method for the preparation of 3-pyrazolidones involves the cyclization of a β-hydrazinopropanoic acid derivative. A representative synthesis for this compound is outlined below. This is a generalized protocol based on methods for similar compounds.

Experimental Protocol: Synthesis of 3-Pyrazolidinone

A plausible synthetic route to 3-pyrazolidinone is through the reaction of hydrazine with ethyl acrylate to form a pyrazolidinone precursor, followed by cyclization. The hydrochloride salt can then be formed by treatment with hydrochloric acid.

Materials:

-

Hydrazine hydrate

-

Ethyl acrylate

-

Ethanol

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent)

-

Diethyl ether (or other suitable anti-solvent)

Procedure:

-

Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate in ethanol.

-

Slowly add ethyl acrylate to the solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cyclization: Cool the reaction mixture. The cyclization to form 3-pyrazolidinone may occur spontaneously upon heating or may require the addition of a base or acid catalyst, followed by heating.

-

Isolation: After cyclization, cool the reaction mixture. The product may precipitate upon cooling or require concentration of the solvent under reduced pressure. The crude product can be collected by filtration.

-

Salt Formation: Dissolve the crude 3-pyrazolidinone in a minimal amount of a suitable solvent (e.g., ethanol).

-

Slowly add a stoichiometric amount of hydrochloric acid.

-

The hydrochloride salt will precipitate from the solution. The precipitation can be enhanced by the addition of an anti-solvent like diethyl ether.

-

Purification: Collect the this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization.

Caption: Generalized workflow for the synthesis of this compound.

Structural Characterization

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methylene (-CH₂-) groups and the amine (-NH and -NH₂⁺) protons. The methylene protons would likely appear as triplets due to coupling with each other. The amine protons may appear as broad singlets and their chemical shift could be dependent on the solvent and concentration. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the downfield region (around 170-180 ppm), and signals for the two methylene carbons (-CH₂-) in the aliphatic region. |

| Infrared (IR) Spec. | Characteristic absorption bands for the N-H stretch (likely broad due to the ammonium salt) around 3200-3400 cm⁻¹, C-H stretch just below 3000 cm⁻¹, and a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹. |

| Mass Spec. (MS) | The mass spectrum would be expected to show the molecular ion peak for the free base (C₃H₆N₂O) at m/z = 86.05. |

General Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent for liquid analysis.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Analyze the mass-to-charge ratio of the resulting ions to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity

Some commercial suppliers note that 4,5-dihydro-1H-pyrazol-3-ol hydrochloride (a synonym for this compound) is a potent inhibitor of the uptake and transport of serotonin in the rat brain.[1] This suggests a potential role as a serotonin reuptake inhibitor (SRI). SRIs are a well-known class of drugs used in the treatment of depression and other mood disorders. They act by blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. However, detailed studies confirming this specific mechanism for this compound are not widely available in the scientific literature.

Caption: Generalized mechanism of serotonin reuptake inhibition at the synapse.

References

An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine

A Note on CAS Number: The initial request specified CAS number 1752-88-1, which corresponds to 3-Pyrazolidinone hydrochloride[1][2][3][4][5][6][7][8][9][10][11]. However, extensive research on the properties and applications relevant to drug development consistently points to 1-(2-Pyrimidinyl)piperazine , associated with CAS number 20980-22-7 [12][13]. This guide will focus on the latter compound due to its significant role in pharmaceutical research and development.

Introduction

1-(2-Pyrimidinyl)piperazine (1-PP or 1-PmP) is a heterocyclic amine that serves as a critical building block in modern pharmaceutical synthesis[12]. It is characterized by a pyrimidine ring attached to a piperazine moiety[12]. This compound is notably recognized as a key active metabolite of several anxiolytic and antidepressant drugs of the azapirone class, including buspirone, gepirone, and tandospirone[12][14][15]. Its versatile chemical structure makes it an ideal scaffold for the synthesis of novel therapeutic agents, driving significant interest in its application within drug discovery and development[12].

Physicochemical Properties

1-(2-Pyrimidinyl)piperazine typically appears as a clear yellow liquid after melting[12][16]. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₄ | [12][13] |

| Molecular Weight | 164.21 g/mol | [12][13] |

| CAS Number | 20980-22-7 | [12][13] |

| Appearance | Clear yellow liquid after melting | [12][16] |

| Melting Point | 32-34°C | [12] |

| Boiling Point | 277 °C (lit.) | [17] |

| Density | 1.158 g/mL at 25 °C (lit.) | [17] |

| Refractive Index | n20/D 1.587 (lit.) | [17] |

| Solubility | Soluble in DMF, DMSO, ethanol, and PBS (pH 7.2) at concentrations up to 10 mg/mL | [14] |

Biological Activity and Pharmacological Profile

1-(2-Pyrimidinyl)piperazine exhibits a distinct pharmacological profile, primarily acting as an antagonist of the α₂-adrenergic receptor and a partial agonist of the 5-HT₁A receptor[13][14]. Its affinity for various receptors is summarized in the table below.

| Receptor | Activity | Affinity (Ki) | Reference |

| α₂-adrenergic | Antagonist | 7.3–40 nM | [13] |

| 5-HT₁A | Partial Agonist (Emax = 54%) | 414 nM | [13] |

| Dopamine D₂, D₃, D₄ | - | > 10,000 nM | [13] |

| α₁-adrenergic | Negligible affinity | - | [13] |

The α₂-adrenergic antagonist activity of 1-PP is significant as it can counteract the therapeutic effects of its parent drugs, which are often 5-HT₁A agonists[14]. This dual activity contributes to the complex pharmacological profile of azapirone drugs.

Applications in Research and Drug Development

1-(2-Pyrimidinyl)piperazine is a versatile molecule with several key applications in the pharmaceutical sciences:

-

Pharmaceutical Intermediate: It is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including several anxiolytics and antipsychotics[12][18].

-

Metabolite Studies: As the primary active metabolite of drugs like buspirone, it is indispensable for pharmacokinetic and pharmacodynamic studies to understand drug metabolism, efficacy, and potential side effects[12][14].

-

Drug Discovery: Its unique structure serves as a scaffold for the design and synthesis of novel molecules with targeted biological activities, particularly in the development of treatments for neurological and psychiatric disorders[12].

-

Derivatization Reagent: In analytical chemistry, it is used as a derivatization reagent for carboxyl groups in peptides, enhancing the sensitivity of analytical techniques like mass spectrometry[12][17][19].

Experimental Protocols

Synthesis of 1-(2-Pyrimidinyl)piperazine Derivatives

A general method for the synthesis of 1-(2-pyrimidinyl)piperazine derivatives involves the reaction of 2-chloropyrimidine with piperazine or its derivatives. For instance, a study on novel monoamine oxidase (MAO)-A inhibitors describes the synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives[20][21].

Experimental Workflow for the Synthesis of Novel 1-(2-pyrimidinyl)piperazine Derivatives

Caption: A generalized workflow for the synthesis of novel 1-(2-pyrimidinyl)piperazine derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of synthesized 1-(2-pyrimidinyl)piperazine derivatives against MAO-A and MAO-B can be determined using a fluorometric method.

Caption: A diagram illustrating the signaling pathways modulated by 1-(2-pyrimidinyl)piperazine.

Conclusion

1-(2-Pyrimidinyl)piperazine is a compound of significant interest in pharmaceutical research and drug development. Its role as a key building block for synthesis, its complex pharmacological profile as an active metabolite, and its utility in analytical applications underscore its importance to scientists and researchers in the field. A thorough understanding of its properties and biological activities is crucial for the development of new and improved therapeutic agents for a variety of disorders.

References

- 1. CAS 1752-88-1: this compound | CymitQuimica [cymitquimica.com]

- 2. 1752-88-1 | CAS DataBase [m.chemicalbook.com]

- 3. pyrazolidin-3-one hydrochloride | 1752-88-1 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. 335490250 [thermofisher.com]

- 7. 1752-88-1 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]

- 9. scbt.com [scbt.com]

- 10. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound | 1752-88-1 [amp.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Azapirone - Wikipedia [en.wikipedia.org]

- 16. echemi.com [echemi.com]

- 17. 1-(2-Pyrimidyl)piperazine 98 20980-22-7 [sigmaaldrich.com]

- 18. 1-(2-Pyrimidinyl)piperazine | PMC Isochem [pmcisochem.fr]

- 19. 1-(2-Pyrimidyl)piperazine 98 20980-22-7 [sigmaaldrich.com]

- 20. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Solubility of 3-Pyrazolidinone Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-pyrazolidinone hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed framework for understanding and experimentally determining the solubility of this compound. The guide includes a summary of known qualitative solubility, a detailed experimental protocol for solubility determination, and a discussion of the physicochemical factors influencing its solubility.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₃H₇ClN₂O. It exists as a white to off-white crystalline solid.[1] The presence of the hydrochloride salt moiety significantly influences its physical and chemical properties, particularly its solubility. As a salt, it is expected to have a higher affinity for polar solvents. General chemical supplier information indicates that this compound is soluble in water and alcohol.[1]

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Reference |

| Water | Soluble | [1] |

| Alcohol | Soluble | [1] |

It is important to note that "alcohol" is a general term, and the solubility can vary significantly between different alcohols (e.g., methanol, ethanol, isopropanol) based on their polarity and alkyl chain length.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by several factors:

-

Polarity of the Solvent: As a hydrochloride salt, this compound is a polar and ionic compound. According to the "like dissolves like" principle, it will exhibit higher solubility in polar solvents that can effectively solvate the ions.

-

Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the pyrazolidinone ring allows for hydrogen bonding. Solvents that are both hydrogen bond donors and acceptors will likely be more effective at dissolving this compound.

-

Temperature: The solubility of solids in liquids is generally an endothermic process, meaning that solubility tends to increase with higher temperatures.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound must be overcome by the solvent-solute interactions for dissolution to occur.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed experimental protocol based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or another appropriate analytical instrument for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve by analyzing a series of standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analytical measurement and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not widely published, this guide provides the necessary theoretical background and a practical experimental framework for researchers to determine these values. The hydrochloride salt nature of the compound suggests a preference for polar solvents. For precise and reliable data, the detailed shake-flask protocol coupled with a suitable analytical quantification method is recommended. The provided workflow diagram serves as a clear visual aid for implementing this experimental procedure in a laboratory setting.

References

physical and chemical characteristics of 3-Pyrazolidinone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-Pyrazolidinone hydrochloride. The information is compiled from various public sources to support research, development, and quality control activities.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound.[1][2] It is the hydrochloride salt of 3-Pyrazolidinone, which enhances its stability and solubility, particularly in aqueous media.[1] This compound is of interest in synthetic chemistry and pharmacology, with potential applications in pharmaceutical research and development due to its reported biological activities, including anti-inflammatory and analgesic properties.[1][2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1752-88-1 | [3] |

| Molecular Formula | C₃H₇ClN₂O | [3] |

| Molecular Weight | 122.55 g/mol | [3] |

| Appearance | White to off-white or pale yellow crystalline solid/powder | [2] |

| Melting Point | 211-212 °C | |

| Solubility | Soluble in water and alcohol | [1][3] |

| pKa | Data not available | |

| Density | Data not available |

Chemical Structure and Spectroscopic Data

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | pyrazolidin-3-one;hydrochloride | |

| SMILES | C1CNNC1=O.Cl | [2] |

| InChI | InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H | [3] |

Note: Detailed, experimentally-derived spectroscopic data for this compound is not available in the searched public literature. Researchers should perform their own spectral analysis for compound verification.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and quantitative analysis of this compound are not extensively reported in publicly accessible literature. The following sections provide generalized procedures based on common organic chemistry techniques and information available for related pyrazolidinone derivatives.

A general approach to the synthesis of 3-pyrazolidinones involves the reaction of an α,β-unsaturated ester with hydrazine hydrate.[4] A plausible synthesis for 3-Pyrazolidinone could involve the reaction of ethyl acrylate with hydrazine hydrate, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt.

Generalized Synthetic Workflow:

Recrystallization is a standard method for the purification of solid organic compounds.[5][6] The choice of solvent is critical and should be determined experimentally. A suitable solvent would dissolve the compound well at an elevated temperature but poorly at room temperature.

Generalized Recrystallization Protocol:

-

Solvent Selection: Experimentally determine a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol).

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

While a specific validated HPLC or titration method for this compound was not found, a general approach for quantitative analysis of a basic hydrochloride salt would involve titration with a standardized strong base.

Generalized Titration Workflow:

Biological Activity and Mechanism of Action

One of the synonyms for this compound, 4,5-Dihydro-1H-pyrazol-3-ol hydrochloride, has been described as a potent inhibitor of the uptake and transport of serotonin in the rat brain.[3] This suggests that the compound may act as a serotonin reuptake inhibitor (SRI). SRIs block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[7]

Proposed Mechanism of Action: Serotonin Transporter Inhibition

The serotonin transporter is a protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[7] By inhibiting this transporter, this compound would increase the availability of serotonin to bind to postsynaptic receptors.

Safety Information

Based on available safety data sheets for related compounds, this compound should be handled with care. Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous, experimentally validated data. Researchers and developers should conduct their own studies to confirm the properties and suitability of this compound for their specific applications.

References

An In-depth Technical Guide to the Safety and Handling of 3-Pyrazolidinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 3-Pyrazolidinone hydrochloride (CAS No. 1752-88-1). The information herein is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and responsible manner.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical research.[1] It is a white to off-white crystalline solid that is soluble in water and alcohol.[1] The hydrochloride salt form enhances its stability and solubility.[1]

| Property | Value | Reference |

| CAS Number | 1752-88-1 | [2] |

| Molecular Formula | C₃H₇ClN₂O | [1][2] |

| Molecular Weight | 122.55 g/mol | [2] |

| Appearance | White to off-white or yellow crystalline powder or solid | [1][2] |

| Solubility | Soluble in water and alcohol | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [2] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

| Hazard Statement | GHS Classification | Reference |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H332 | Harmful if inhaled | [2] |

| H335 | May cause respiratory irritation | [2] |

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated place.[3]

-

Wear suitable protective clothing, including gloves and eye/face protection.[3][4]

-

Avoid the formation of dust and aerosols.[3]

-

Do not breathe dust.[5]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

-

Keep container tightly closed.[5]

-

Store under an inert atmosphere at room temperature.[2]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[4][6]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth.[4] If the person is conscious, give 2-4 cupfuls of milk or water.[6]

-

If on Skin: Wash with plenty of soap and water.[4] If skin irritation or rash occurs, get medical advice/attention.[4] Remove contaminated clothing and wash it before reuse.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move the person to fresh air.[7] If breathing has stopped, perform artificial respiration.[7] Get medical attention as soon as possible.[7]

References

- 1. CAS 1752-88-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1752-88-1 [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Research Applications of 3-Pyrazolidinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyrazolidinone hydrochloride, a versatile heterocyclic compound, serves as a pivotal building block in synthetic organic chemistry and possesses notable biological activities. This technical guide provides a comprehensive overview of its applications in research, with a primary focus on its role as a synthetic intermediate in drug discovery and its direct biological function as a monoamine transporter inhibitor. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound (CAS No: 1752-88-1) is a water-soluble, crystalline solid with the molecular formula C₃H₇ClN₂O.[1] Its hydrochloride salt form enhances its stability and solubility, making it a convenient reagent for various chemical transformations.[1] The pyrazolidinone core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active molecules with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] This guide will delve into the specific applications of the parent compound, this compound, highlighting its utility as a precursor for complex pharmaceutical agents and its intrinsic biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClN₂O | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| CAS Number | 1752-88-1 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and alcohol | [1] |

| Synonyms | 4,5-Dihydro-1H-pyrazol-3-ol hydrochloride (DHPE), Pyrazolidin-3-one hydrochloride | [1] |

Applications in Synthetic Chemistry

This compound is a valuable starting material for the synthesis of more complex heterocyclic compounds. Its bifunctional nature, containing both a reactive secondary amine and a lactam, allows for a variety of chemical modifications.

Synthesis of Substituted Pyrazolidinones

The pyrazolidinone ring can be readily functionalized at the N1 and N2 positions. For instance, the N1 position can be alkylated or arylated to introduce diverse substituents, leading to the generation of libraries of compounds for biological screening.

Experimental Protocol: General Procedure for N-Alkylation of 3-Pyrazolidinone

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile), add a base (e.g., potassium carbonate, triethylamine; 2.2 equivalents) to neutralize the hydrochloride and facilitate the reaction.

-

Addition of Electrophile: Add the desired alkyl halide (R-X; 1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the alkyl halide) for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-substituted pyrazolidinone.

References

The Pyrazolidinone Core: A Privileged Scaffold in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolidinone core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological significance of the pyrazolidinone core, focusing on its therapeutic applications, mechanisms of action, and the experimental methodologies used for its evaluation.

Therapeutic Applications and Biological Activities

Derivatives of the pyrazolidinone core have demonstrated significant potential across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. This versatility makes the pyrazolidinone scaffold a highly attractive starting point for the design and development of novel therapeutic agents.

Anti-inflammatory and Analgesic Activity

Pyrazolidinone derivatives have a long history as potent anti-inflammatory and analgesic agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[1]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of pyrazolidinone derivatives is often quantified by their ability to inhibit COX enzymes (COX-1 and COX-2). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 7.6 | 0.04 | 190 | [1] |

| Phenylbutazone | 10 | 2.5 | 4 | [2] |

| Compound 5s | 134.12 | 1.84 | 72.95 | [1] |

| Compound 5r | 115.92 | 1.80 | 64.40 | [1] |

| Compound 5t | 45.23 | 2.04 | 22.21 | [1] |

| Compound 5u | 134.12 | 1.79 | 74.92 | [1] |

Antimicrobial Activity

The pyrazolidinone scaffold has been successfully incorporated into molecules exhibiting significant antibacterial and antifungal properties. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyrazolidinone derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [3] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [3] |

| Compound 2 | Aspergillus niger | 1 | [3] |

| Compound 19 | Staphylococcus aureus | 64 | [4] |

| Compound 22 | Pseudomonas aeruginosa | 64 | [4] |

| Compound 24 | Enterococcus faecalis | 32 | [4] |

Anticancer Activity

Numerous studies have highlighted the potential of pyrazolidinone derivatives as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and suppression of tumor cell proliferation.[5][6][7]

Quantitative Anticancer Data

The cytotoxic effects of pyrazolidinone derivatives on cancer cell lines are commonly evaluated using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 13c | PC3 (Prostate Cancer) | 5.195 | [8] |

| Compound 9 | MCF7 (Breast Cancer) | 21.045 | [8] |

| Compound 12c | HCT116 (Colon Cancer) | 13.575 | [8] |

| Pyrazoline 5 | Hs578T (Triple-Negative Breast Cancer) | 3.95 | [9] |

| Pyrazoline 5 | MDA-MB-231 (Triple-Negative Breast Cancer) | 21.55 | [9] |

| Doxorubicin | PC3 (Prostate Cancer) | 8.065 | [8] |

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazolidinone derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.

Inhibition of Inflammatory Signaling Pathways

A key mechanism underlying the anti-inflammatory effects of pyrazolidinone derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by pyrazolidinone derivatives.

Kinase Inhibition

Pyrazolidinone-based compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[8][12] For example, certain derivatives have shown inhibitory activity against C-Terminal Src Kinase (CSK), a negative regulator of T-cell activation, suggesting their potential in immuno-oncology.[12][13]

Caption: Mechanism of pyrazolidinone derivatives as kinase inhibitors.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the evaluation of the biological activity of pyrazolidinone derivatives.

Synthesis of Pyrazolidinone-3,5-dione Core

A common method for the synthesis of the pyrazolidinone-3,5-dione core involves the condensation of a substituted hydrazine with diethyl malonate.[14][15]

General Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

-

The substituted hydrazine is then added to the reaction mixture.

-

The solution is refluxed for 6-8 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol.

Caption: General workflow for the synthesis of the pyrazolidinone-3,5-dione core.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[14][16][17]

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.

-

Administration: Test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound against a specific microorganism is determined using broth microdilution or agar dilution methods.[4]

Protocol (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the pyrazolidinone derivative and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion

The pyrazolidinone core represents a versatile and valuable scaffold in the field of drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives continue to attract significant interest from medicinal chemists. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists working on the development of novel pyrazolidinone-based therapeutic agents. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drugs with this privileged core structure.

References

- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 15. benchchem.com [benchchem.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. atcc.org [atcc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolidinone Derivatives from 3-Pyrazolidinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolidinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include anti-inflammatory, antibacterial, and 5-lipoxygenase inhibitory properties.[1] The 3-pyrazolidinone core structure presents two nitrogen atoms, N1 and N2, which can be selectively functionalized to generate a library of derivatives with potentially enhanced or novel biological activities. This document provides detailed protocols for the synthesis of N-acyl and N-alkyl pyrazolidinone derivatives starting from the commercially available 3-pyrazolidinone hydrochloride.

The synthetic strategy revolves around the differential reactivity of the two nitrogen atoms. The N1 position is generally more nucleophilic and is preferentially acylated or alkylated under specific conditions. Subsequent functionalization at the N2 position can be achieved after the N1 position is substituted. The protocols provided herein detail the synthesis of two representative derivatives: 1-acetyl-3-pyrazolidinone and 1-benzyl-3-pyrazolidinone.

Synthetic Workflow

The general workflow for the synthesis of pyrazolidinone derivatives from this compound involves a two-step process. First, the hydrochloride salt is neutralized to generate the free 3-pyrazolidinone base. This is a critical step to enable the nucleophilic character of the nitrogen atoms for subsequent reactions. The free base is then subjected to either N-acylation or N-alkylation to introduce the desired functional groups.

Caption: General workflow for the synthesis of pyrazolidinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-Acetyl-3-pyrazolidinone

This protocol describes the N-acetylation of 3-pyrazolidinone at the N1 position using acetic anhydride. The reaction is carried out in the presence of a base to neutralize the starting hydrochloride salt and the acetic acid byproduct.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Neutralization and Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in dichloromethane (DCM). To this suspension, add pyridine (or triethylamine) (2.2 eq) and stir for 15-20 minutes at room temperature to ensure complete neutralization.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure 1-acetyl-3-pyrazolidinone.

Protocol 2: Synthesis of 1-Benzyl-3-pyrazolidinone

This protocol details the N-alkylation of 3-pyrazolidinone at the N1 position using benzyl bromide. A base is used to neutralize the hydrochloride salt and facilitate the alkylation reaction.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Neutralization and Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes. Alternatively, for a stronger base, the free base can be generated first and then treated with NaH in anhydrous DMF at 0 °C.

-

Alkylation: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure 1-benzyl-3-pyrazolidinone.

Data Presentation

The following tables summarize the expected data for the synthesized pyrazolidinone derivatives.

Table 1: Reaction Parameters and Yields

| Derivative | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1-Acetyl-3-pyrazolidinone | Acetic anhydride | Pyridine | DCM | 4-6 | RT | 75-85 |

| 1-Benzyl-3-pyrazolidinone | Benzyl bromide | K₂CO₃ | DMF | 12-16 | 50-60 | 60-70 |

Table 2: Characterization Data of Pyrazolidinone Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-Acetyl-3-pyrazolidinone | C₅H₈N₂O₂ | 128.13 | 110-112 | ~2.2 (s, 3H), ~2.6 (t, 2H), ~3.8 (t, 2H) | ~21.5, ~30.0, ~45.0, ~170.0, ~172.0 |

| 1-Benzyl-3-pyrazolidinone | C₁₀H₁₂N₂O | 176.22 | 85-87 | ~2.5 (t, 2H), ~3.4 (t, 2H), ~4.6 (s, 2H), ~7.2-7.4 (m, 5H) | ~32.0, ~48.0, ~55.0, ~127.5, ~128.0, ~128.8, ~136.0, ~173.0 |

Note: The NMR chemical shifts are approximate and may vary slightly based on the solvent and instrument used.

Logical Relationships in Synthesis

The synthesis of pyrazolidinone derivatives is governed by the principles of nucleophilic substitution at the nitrogen atoms. The choice of reagents and reaction conditions dictates the outcome of the functionalization.

References

Application Notes and Protocols: 3-Pyrazolidinone Hydrochloride in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-pyrazolidinone hydrochloride and its derivatives in the construction of diverse heterocyclic frameworks. The protocols detailed below are aimed at providing researchers with practical methodologies for the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis, prized for its reactive nitrogen centers and carbonyl functionality.[1][2] Its unique structural features allow for its participation in a variety of cyclization and annulation reactions, leading to the formation of a wide array of heterocyclic compounds. This includes the synthesis of fused heterocyclic systems and spirocyclic molecules, which are of significant interest in the development of novel therapeutic agents due to their rigid three-dimensional structures.[3][4] The hydrochloride salt form of 3-pyrazolidinone enhances its stability and solubility, making it a convenient reagent for various synthetic transformations.[1]

Applications in Heterocyclic Synthesis

The application of 3-pyrazolidinone and its derivatives spans a range of synthetic strategies, including:

-

Cascade Reactions: Efficiently constructing complex molecular architectures in a single synthetic operation.

-

C-H Bond Activation: A powerful and atom-economical method for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

[4+2] and [3+2] Annulation Reactions: Key strategies for the construction of six- and five-membered rings, respectively.

These approaches have enabled the synthesis of several important classes of heterocyclic compounds, as detailed in the experimental protocols below.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolidinone-Fused Cinnolines

This protocol describes the rhodium(III)-catalyzed cascade reaction of 1-phenylpyrazolidinones with vinylene carbonate to synthesize pyrazolidinone-fused cinnolines. This reaction proceeds via a C-H bond cleavage followed by C-C/C-N bond formation and a double C-O bond cleavage.[5]

Reaction Scheme:

References

- 1. Synthesis of Spiro-fused Pyrazolidoylisoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rh(iii)-Catalyzed synthesis of pyrazolo[1,2-a]cinnolines from pyrazolidinones and diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Pyrazolo[1,2‐a]cinnolines <i>via</i> Rhodium(III)‐Catalyzed [4+2] Annulation Reactions of Pyrazolidinones … [ouci.dntb.gov.ua]

- 4. Synthesis of Pyrazolidinone-Fused Benzotriazines through C-H/N-H Bond Functionalization of 1-Phenylpyrazolidinones with Oxadiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Reaction of 3-Pyrazolidinone Hydrochloride with β-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between 3-pyrazolidinone hydrochloride and β-ketoesters represents a valuable synthetic route for the preparation of bicyclic pyrazolone derivatives. This transformation, an extension of the well-established Knorr pyrazole synthesis, provides access to a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The resulting pyrazolo[1,2-a]pyrazol-1-one scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a range of pharmacological properties including antibacterial and anti-inflammatory activities.[1]

The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3][4][5] In the context of this application note, 3-pyrazolidinone, a cyclic hydrazine, reacts with a β-ketoester to form a fused pyrazolone system. The use of this compound as the starting material necessitates careful consideration of the reaction conditions, typically requiring a base to liberate the free nucleophilic hydrazine for the initial condensation step. The overall reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic pyrazolo[1,2-a]pyrazolone product.[2][3]

This document provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and a summary of the potential applications of the resulting products in drug development.

Reaction Mechanism and Signaling Pathway

The reaction of 3-pyrazolidinone with a β-ketoester, such as ethyl acetoacetate, proceeds via a cyclocondensation mechanism. The key steps are outlined below:

-

Neutralization of the Hydrochloride Salt: In the case of this compound, a base is required to deprotonate the ammonium salt and generate the free 3-pyrazolidinone, which acts as the nucleophile.

-

Hydrazone Formation: The nucleophilic nitrogen of 3-pyrazolidinone attacks the more electrophilic ketone carbonyl of the β-ketoester. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization (Acylation): The second nitrogen atom of the pyrazolidinone ring then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion.

-

Elimination: The ethoxide group is eliminated, leading to the formation of the stable, fused bicyclic pyrazolone ring system.

The resulting pyrazolo[1,2-a]pyrazol-1-one derivatives can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. These compounds have been investigated for their potential to modulate various biological pathways, although specific signaling pathway diagrams are highly dependent on the particular biological target and are not universally applicable to all derivatives. However, their structural similarity to other pyrazolidinone-containing anti-inflammatory agents suggests potential interactions with pathways involved in inflammation.

Diagram of the General Reaction Mechanism:

Caption: General reaction mechanism of this compound with a β-ketoester.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-methyl-2,3,5,6-tetrahydro-1H-pyrazolo[1,2-a]pyrazol-1-one from this compound and ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Triethylamine (Et₃N) or Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Diethyl ether

-